Iodozinc(1+);methylbenzene

Description

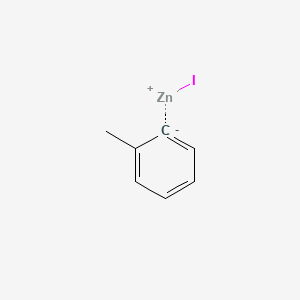

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

iodozinc(1+);methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKYVTZJNNJZIA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[C-]1.[Zn+]I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Generation Pathways

Precursor Synthesis and In Situ Generation Strategies

The in situ generation of tolylzinc iodide is critical for its application in reactions like the Negishi cross-coupling. nih.gov These strategies are designed to produce the reactive organozinc species directly in the reaction vessel, avoiding decomposition.

The most common and direct pathway to generate arylzinc halides, including tolylzinc iodide, is through the oxidative addition of zinc metal to an aryl iodide. nih.govmdpi.com This involves the insertion of metallic zinc into the carbon-iodine bond of an iodotoluene isomer (ortho, meta, or para).

Direct Zinc Insertion: This method relies on the reaction of an iodotoluene with activated zinc powder. The reactivity of standard zinc powder is often insufficient, necessitating an activation step. nih.gov Several activation methods and reaction promoters are employed to facilitate this process and increase yields. nih.govorganic-chemistry.org

Chemical Activation: Pre-treatment of zinc dust with reagents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl) is a common strategy. nih.gov

Rieke Zinc: A highly reactive form of zinc, known as Rieke zinc, can be generated by the in situ reduction of zinc chloride (ZnCl₂) with a reducing agent like potassium metal. This form of zinc is particularly effective for these reactions. nih.gov

Role of Lithium Chloride (LiCl): A significant breakthrough in the synthesis of arylzinc reagents was the discovery that the presence of LiCl dramatically accelerates the reaction in solvents like tetrahydrofuran (B95107) (THF). nih.govorganic-chemistry.org LiCl is thought to form a soluble adduct with the newly formed organozinc species, removing it from the metal surface and exposing fresh zinc for reaction. nih.govorganic-chemistry.org This allows the reaction to proceed at milder temperatures (25-50°C) and improves tolerance for various functional groups. organic-chemistry.org

Iodine-Zinc Exchange: An alternative route is the iodine-zinc exchange reaction. This method involves reacting an aryl iodide, such as iodotoluene, with a dialkylzinc reagent (e.g., diethylzinc). rsc.orgresearchgate.net This exchange is often promoted by a non-metallic organic base, such as the phosphazene base t-Bu-P₄, and produces a salt-free arylzinc reagent. rsc.orgresearchgate.net

| Method | Precursors | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Direct Zinc Insertion | Iodotoluene, Zinc Powder | THF, LiCl, TMSCl (activator) | High-yielding, broad functional group tolerance, uses inexpensive precursors. | nih.govorganic-chemistry.org |

| Rieke Zinc | Iodotoluene, ZnCl₂ | Potassium metal (to form Rieke Zinc) | Uses highly reactive zinc, effective for less reactive halides. | nih.gov |

| Iodine-Zinc Exchange | Iodotoluene, Diethylzinc | t-Bu-P₄ (promoter) | Generates salt-free organozinc reagents. | rsc.orgresearchgate.net |

| Electrochemical Synthesis | Bromotoluene or Chlorotoluene | Sacrificial Zinc Anode, Ni or Co Catalyst | Uses less expensive aryl chlorides/bromides, mild conditions. | organic-chemistry.org |

Electrochemical Methods: The electrochemical synthesis of arylzinc species provides a powerful alternative, particularly for less reactive aryl halides like bromotoluene and chlorotoluene. This process is typically conducted in an undivided electrochemical cell equipped with a sacrificial zinc anode. organic-chemistry.org A nickel or cobalt complex often serves as a catalyst. organic-chemistry.org The electroreduction of the aryl halide at the cathode, in the presence of the catalyst, leads to the formation of the arylzinc compound as zinc ions are produced at the anode. organic-chemistry.org This method offers a route to functionalized organozinc compounds under mild conditions. organic-chemistry.org

Photochemical Methods: Currently, there are no established photochemical methods reported in the scientific literature for the direct generation of Iodozinc(1+);methylbenzene or related arylzinc halides. While photo-induced reactions involving aryl iodides exist, they typically proceed through different mechanistic pathways, such as radical cross-coupling, without the formation of stable organozinc intermediates. nih.gov

Isolation and Purification Techniques for Transient Species

Organozinc compounds, including tolylzinc iodide, are generally pyrophoric, air-sensitive, and unstable towards protic solvents. nih.gov Consequently, they are almost always prepared and used in situ without isolation. nih.gov The transient and reactive nature of these species makes standard isolation and purification techniques like chromatography or crystallization exceptionally challenging.

Characterization is typically performed on the solution itself. Methods include:

Iodometric Titration: To determine the concentration of the active organozinc reagent in the solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the formation of the desired species and to conduct kinetic studies. nih.gov

Derivatization: The organozinc reagent is quenched with an electrophile (like water or an aldehyde), and the resulting stable organic product is then analyzed by gas chromatography (GC) or other standard techniques to infer the yield of the original organozinc species. nih.gov

In cases where transmetalation from a Grignard reagent is used for synthesis, co-produced magnesium salts can be removed from the solution by precipitation. Adding 1,4-dioxane (B91453) can cause the magnesium halides to precipitate, allowing for their removal by filtration or centrifugation, yielding a purer solution of the organozinc halide.

Mechanistic Investigations of Formation Pathways

Understanding the mechanism of formation is crucial for optimizing reaction conditions. The direct insertion of zinc into the carbon-iodine bond is believed to be a complex, heterogeneous reaction occurring on the surface of the zinc metal.

Kinetic studies, often monitored by ¹H NMR spectroscopy, are used to investigate the rate of formation of the soluble organozinc species. nih.gov These studies reveal that the reaction often exhibits an induction period, which can be reduced or eliminated by using chemical activators like TMSCl. nih.gov

The determination of the reaction order involves systematically varying the concentration of the reactants (e.g., iodotoluene) and observing the effect on the initial reaction rate. For a first-order reaction, doubling the concentration of the reactant would double the rate. uni-muenchen.de While specific kinetic data for tolylzinc iodide formation is not widely published, the general principles of rate law determination apply. uni-muenchen.de The heterogeneous nature of the reaction, involving the surface area of the zinc metal, adds a layer of complexity to these kinetic analyses.

The choice of solvent has a profound impact on both the rate of formation and the stability of arylzinc halides. The mechanism of formation from zinc metal is understood as a two-step process:

Oxidative Addition: The initial insertion of zinc into the carbon-iodine bond to form an organozinc species on the metal surface. nih.gov

Solubilization: The removal of this surface-bound intermediate into the solution. nih.gov

Different solvents can selectively accelerate one of these steps. nih.gov

Tetrahydrofuran (THF): A common ethereal solvent for organozinc chemistry. In THF alone, the reaction can be slow. However, the addition of LiCl dramatically accelerates the solubilization step, making it a highly effective solvent system. nih.gov

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These polar aprotic solvents were used historically before the advent of the LiCl method. nih.govorganic-chemistry.org Studies using fluorescence microscopy and NMR have shown that DMSO accelerates the initial oxidative addition step compared to THF. nih.gov Once formed, the surface intermediates show similar persistence in either solvent. nih.gov

Toluene (B28343): It is possible to prepare some arylzinc species in toluene, which can be advantageous for certain applications where ethereal solvents are undesirable.

The solvent also influences the stability and aggregation state of the resulting organozinc adduct. Coordinating solvents can stabilize the species in solution.

| Solvent | Effect on Mechanism | Typical Additives | Key Characteristics | Reference |

|---|---|---|---|---|

| THF (Tetrahydrofuran) | Accelerates solubilization (with LiCl). | LiCl | Standard ethereal solvent; highly effective with salt additives. | nih.govorganic-chemistry.org |

| DMSO (Dimethyl Sulfoxide) | Accelerates the oxidative addition step. | None required for rate | Polar aprotic solvent, enables reaction without LiCl but can be difficult to remove. | nih.gov |

| DMF (Dimethylformamide) | Similar to DMSO; accelerates oxidative addition. | None required for rate | Commonly used in electrochemical methods. | organic-chemistry.org |

| Toluene | Serves as a non-coordinating medium. | LiOR (in exchange reactions) | Useful for preparing salt-free reagents via exchange methods. |

Molecular Structure and Bonding Elucidation

Advanced Crystallographic Studies of Related Model Complexes and Adducts

In the complex Zn(C₆F₅)₂·(toluene), the toluene (B28343) molecule is asymmetrically bonded to the zinc center in an η² fashion. acs.org The bond distance to the ortho-position carbon is shorter than that to the meta-position carbon. acs.org A second model compound, Zn(C₆F₄-2-C₆F₅)₂·(toluene), shows the toluene ligand bonded to the zinc atom via the para-carbon atom, in an η¹ coordination mode. acs.org The Zn-C(toluene) bond length in this η¹ complex is significantly shorter than in the η² complex, at 2.524(3) Å. acs.org In both cases, the zinc-toluene bonds are considered weak. acs.org

Another relevant crystal structure involves the direct zincation of toluene, leading to a covalent sigma bond between zinc and a deprotonated carbon of the tolyl ring. nih.gov While this represents a different bonding paradigm (σ-bond vs. π-coordination), it confirms the ability of zinc to interact directly with the aromatic ring carbons. nih.gov

Table 1: Crystallographic Data for Model Zinc-Toluene Complexes| Compound | Toluene Coordination Mode | Key Zn-C(toluene) Bond Distances (Å) | Reference |

|---|---|---|---|

| Zn(C₆F₅)₂·(toluene) | η² (via ortho and meta carbons) | Asymmetric, with the ortho distance being shorter. | acs.org |

| Zn(C₆F₄-2-C₆F₅)₂·(toluene) | η¹ (via para carbon) | 2.524(3) | acs.org |

Computational Chemistry for Structural and Electronic Properties

Theoretical calculations are indispensable for probing the geometry and electronic makeup of species like Iodozinc(1+);methylbenzene, which may be transient or difficult to isolate.

Density Functional Theory (DFT) is a powerful tool for determining the most stable three-dimensional structure of a molecule. For zinc complexes, geometry optimization is often performed using functionals like B3LYP or B97D with appropriate basis sets (e.g., 6-31G, cc-PVTZ) to predict bond lengths and angles. mdpi.commdpi.com

In studies of the model complexes Zn(C₆F₅)₂·(toluene), DFT calculations were used to perform gas-phase geometry optimizations. acs.org The results readily converged to geometries that were highly similar to the experimentally determined crystal structures, providing confidence in the computational approach. acs.org A notable finding was that the calculated Zn-C(toluene) distances were approximately 0.2 Å longer in the gas phase than in the solid-state crystal structure. acs.org DFT calculations have also been successfully employed to determine that the meta and para isomers are the most thermodynamically preferred products in the direct zincation of toluene. nih.gov

Ab initio methods, such as Hartree-Fock (HF), provide a fundamental approach to understanding the electronic makeup of a molecule. researchgate.net These calculations can elucidate the distribution of electron density and provide a quantitative measure of atomic charges and electron configurations. mdpi.com

For a system like this compound, ab initio calculations coupled with Natural Bond Orbital (NBO) analysis would be used to determine the natural atomic charges (NAC) and natural electron configurations (NEC) of the zinc, iodine, and carbon atoms. mdpi.com For instance, in other zinc complexes, NBO analysis has revealed the NEC of the Zn ion to be approximately 4s⁰·³⁷ 3d⁹·⁹⁴ 4p⁰·⁴⁵, a deviation from the free ion configuration that indicates orbital mixing upon bonding. mdpi.com Such calculations would quantify the extent of charge transfer from the methylbenzene π-system to the cationic [I-Zn]⁺ fragment.

Advanced Spectroscopic Characterization for Mechanistic Insights

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of molecules in solution. For organozinc compounds, it provides critical information on their dynamic nature and aggregation states. nih.govuni-muenchen.de

In solution, organozinc halides like tolylzinc iodide are not static entities. They often exist in a dynamic equilibrium known as the Schlenk equilibrium. This process involves the exchange of substituents around the zinc center, leading to the formation of diorganozinc (Tol₂Zn) and zinc diiodide (ZnI₂) species.

2 TolZnI ⇌ Tol₂Zn + ZnI₂

This equilibrium can be influenced by factors such as the solvent, temperature, and concentration. ¹H NMR spectroscopy is instrumental in monitoring this process. The chemical shifts of the methyl and aromatic protons of the tolyl group are sensitive to their chemical environment. docbrown.info In a rapid exchange regime, time-averaged signals are observed. Variable-temperature NMR studies can be employed to slow down the exchange process, potentially allowing for the observation of distinct signals for each species in the equilibrium.

While monomeric structures are often depicted for simplicity, organozinc compounds can form dimers or higher-order aggregates in solution, especially in non-coordinating solvents. uu.nl The stoichiometry and aggregation state can be investigated using advanced NMR techniques.

Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates signals based on the diffusion coefficient of molecules, which is related to their size. By measuring the diffusion coefficient, it is possible to distinguish between monomeric, dimeric, and other aggregated forms of tolylzinc iodide.

Cryoscopic NMR: Lowering the temperature can shift equilibria towards aggregated states, which can then be characterized by standard ¹H and ¹³C NMR.

The interpretation of ¹H and ¹³C NMR spectra relies on predictable chemical shifts. For tolylzinc iodide, the electron-withdrawing nature of the zinc moiety influences the electron density of the tolyl ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Tolyl Group in Iodozinc(1+);methylbenzene in a Coordinating Solvent (e.g., THF-d₈)

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | Methyl (CH₃) | ~2.2 - 2.4 | Singlet (s) | - |

| ¹H | Aromatic (ortho to Zn) | ~7.5 - 7.8 | Doublet (d) | ~7-8 |

| ¹H | Aromatic (meta to Zn) | ~7.0 - 7.2 | Triplet or Doublet | ~7-8 |

| ¹³C | Methyl (CH₃) | ~20 - 22 | - | - |

| ¹³C | Aromatic (ipso-C-Zn) | ~150 - 160 | - | - |

| ¹³C | Aromatic (ortho) | ~135 - 140 | - | - |

| ¹³C | Aromatic (meta) | ~128 - 130 | - | - |

| ¹³C | Aromatic (para) | ~125 - 128 | - | - |

Direct observation of the zinc and iodine nuclei by ⁶⁷Zn and ¹²⁷I NMR, respectively, is challenging. Both are quadrupolar nuclei, which typically results in very broad resonance signals, often too broad to be detected by standard high-resolution NMR spectrometers. uu.nlhuji.ac.il

Mass Spectrometry Techniques (e.g., ESI-MS) for Ionic Species Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for the analysis of polar and ionic organometallic species. researchgate.net For tolylzinc iodide, which has a significant degree of ionic character in its Zn-I bond, ESI-MS provides a direct method for detecting the cationic "TolZn⁺" fragment and its associated complexes. rsc.orgacs.org

In the ESI source, the compound typically undergoes desolvation and ionization, often involving the loss of the iodide counter-ion to generate the cationic zinc species. The resulting mass spectrum can reveal the presence of the core cation as well as adducts with solvent molecules (e.g., tetrahydrofuran (B95107), dimethylformamide) or other coordinating ligands present in the solution. This provides valuable information about the coordination preferences of the zinc center. rsc.org Collision-Induced Dissociation (CID) or tandem MS (MS/MS) experiments can further probe the structure of these ions by inducing fragmentation and analyzing the daughter ions.

Table 2: Calculated m/z Values for Plausible Ionic Species of this compound Detected by ESI-MS (Positive Mode)

| Proposed Ion Formula | Description | Calculated m/z (for ⁶⁴Zn) |

| [C₇H₇Zn]⁺ | Base Cation (TolZn⁺) | 155.0 |

| [C₇H₇Zn(C₄H₈O)]⁺ | Tetrahydrofuran (THF) Adduct | 227.1 |

| [C₇H₇Zn(C₄H₈O)₂]⁺ | Bis(THF) Adduct | 299.1 |

| [C₇H₇Zn(C₃H₇NO)]⁺ | Dimethylformamide (DMF) Adduct | 228.1 |

Note: The isotopic pattern of zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) would result in a characteristic cluster of peaks for each species.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Coordination Environment Analysis

Key vibrational modes of interest include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aromatic C=C stretching: Found in the 1400-1600 cm⁻¹ region. The positions and intensities of these bands can be sensitive to the electronic effects of the zinc substituent.

Zn-C stretching: This vibration provides direct evidence of the zinc-carbon bond. It is expected to appear in the far-IR or low-frequency Raman region, typically between 300 and 500 cm⁻¹.

Zn-I stretching: The zinc-iodide bond vibration occurs at a very low frequency, generally below 200 cm⁻¹, and is most readily observed by Raman spectroscopy.

The coordination of solvent molecules (e.g., THF) to the zinc center can also be detected through shifts in the vibrational modes of the solvent, such as the C-O-C stretching frequency.

Table 3: Representative Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | IR, Raman | 2850 - 2980 |

| Aromatic C=C Ring Stretch | IR, Raman | 1450 - 1610 |

| Zn-C (Aryl) Stretch | Raman, Far-IR | 300 - 500 |

| Zn-I Stretch | Raman, Far-IR | 150 - 200 |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Zinc Local Environment and Oxidation State Probing

X-ray spectroscopic techniques provide element-specific information about the electronic structure and local coordination environment of the zinc atom.

X-ray Absorption Spectroscopy (XAS): This technique is particularly powerful for studying species in solution or amorphous states. chemrxiv.orgresearchgate.net The spectrum is typically divided into two regions:

XANES (X-ray Absorption Near Edge Structure): The shape and energy of the Zn K-edge are sensitive to the oxidation state and coordination geometry of the zinc atom. For tolylzinc iodide, the XANES spectrum would be characteristic of a Zn(II) center, and its features could distinguish between different coordination numbers (e.g., 2, 3, or 4), which change depending on solvent coordination. nih.gov

EXAFS (Extended X-ray Absorption Fine Structure): Analysis of the oscillations past the absorption edge provides precise information about the bond lengths and coordination numbers of the atoms immediately surrounding the zinc center. This allows for the direct determination of Zn-C and Zn-I bond distances. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of a solid sample. By measuring the binding energy of core-level electrons, the oxidation state of zinc can be unequivocally identified. For tolylzinc iodide, the Zn 2p₃/₂ peak would appear at a binding energy characteristic of the Zn(II) oxidation state. xpsfitting.comthermofisher.com The modified Auger parameter can also be used to provide a more definitive assignment of the chemical state. xpsfitting.com

Table 4: Representative X-ray Spectroscopy Data for a Tolylzinc Iodide System

| Technique | Parameter | Expected Value | Information Gained |

| XPS | Zn 2p₃/₂ Binding Energy | ~1022.0 - 1023.0 eV | Confirms Zn(II) oxidation state thermofisher.comresearchgate.net |

| EXAFS | Zn-C Bond Length | ~1.95 - 2.05 Å | Local coordination structure |

| EXAFS | Zn-I Bond Length | ~2.50 - 2.65 Å | Local coordination structure |

| XANES | Absorption Edge Position | Characteristic for Zn(II) | Oxidation state and geometry nih.gov |

Reactivity Profiles and Catalytic Applications

Role as an Electrophilic Reagent in C-C Bond Formation Reactions

While organozinc compounds are typically employed as nucleophiles in carbon-carbon bond-forming reactions, a cationic zinc species could theoretically act as an electrophile. However, the direct involvement of such a species in C-C bond formation is not a commonly observed reaction pathway. More typically, organozinc halides (RZnX) are formed in situ and participate in reactions as nucleophilic partners. slideshare.net For instance, the formation of iodomethylzinc iodide from diiodomethane (B129776) and a zinc-copper couple is a key step in the Simmons-Smith cyclopropanation reaction, where the organozinc species acts as the source of the methylene (B1212753) group. wikipedia.orgorgosolver.com

Applications in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling Variants)

The most prominent application of organozinc reagents is in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgslideshare.net In these reactions, an organozinc compound transfers its organic group to a palladium or nickel catalyst, which then couples with an organic halide. slideshare.net A tolyl-zinc species, derived from an iodotoluene, would be a viable coupling partner in such a reaction.

The catalytic cycle of a Negishi coupling reaction involving a hypothetical tolyl-zinc iodide would proceed through three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R'-X) to form a Pd(II) intermediate.

Transmetalation: The organozinc reagent (in this case, a tolyl-zinc species) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst.

The nature of the organozinc reagent can influence the rate and efficiency of the transmetalation step.

The ligands coordinated to the transition metal catalyst play a crucial role in modulating its reactivity and selectivity. Phosphine ligands are commonly employed in Negishi coupling reactions. The steric and electronic properties of these ligands can influence the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic intermediates. For a tolyl-zinc reagent, the choice of ligand would be critical to prevent side reactions and ensure efficient coupling.

Enantioselective and Diastereoselective Transformations

The development of enantioselective and diastereoselective transformations using organozinc reagents is a significant area of research. This is often achieved through the use of chiral ligands that coordinate to either the organozinc reagent itself or the transition metal catalyst. While there is no specific information on "Iodozinc(1+);methylbenzene" in this context, the general principles of using chiral auxiliaries to control stereochemistry would apply.

Coordination Chemistry with External Lewis Bases and Ligands

The coordination chemistry of organozinc compounds is well-established. The zinc center in organozinc halides is Lewis acidic and can coordinate with various Lewis bases, such as ethers (like THF) and amines. This coordination can solubilize the organozinc reagent and modulate its reactivity. A cationic "Iodozinc(1+)" species would be expected to have a strong affinity for Lewis bases.

Computational Modeling and Predictive Studies

Reaction Pathway Mapping via Potential Energy Surface Calculations

Potential Energy Surface (PES) calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms, identifying transition states, and determining the kinetics and thermodynamics of chemical transformations. For the Iodozinc(1+);methylbenzene complex, PES mapping can be employed to explore its reactivity, such as its role in catalytic cycles or its decomposition pathways. researchgate.netresearchgate.netethz.ch

Density Functional Theory (DFT) is the most common method for these calculations, offering a balance of accuracy and computational cost. researchgate.net By systematically changing the coordinates of the reacting species, a multi-dimensional energy map is generated. Stationary points on this surface—reactants, intermediates, transition states, and products—are located and characterized. For instance, a relaxed PES scan, where geometric parameters like bond lengths or angles are incrementally varied, can reveal the energy profile of ligand dissociation or association. chemrxiv.orgchemrxiv.org

A hypothetical reaction pathway for a nucleophilic substitution at the zinc center of [ZnI(toluene)]⁺ with a generic nucleophile (Nu⁻) can be mapped. The calculations would identify the transition state for the displacement of the toluene (B28343) ligand and provide the activation energy barrier for the reaction. This information is critical for understanding the complex's stability and reactivity toward different chemical species.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | [ZnI(toluene)]⁺ + Nu⁻ | 0.0 |

| Transition State | [Nu···ZnI(toluene)]‡ | +15.2 |

| Products | [ZnI(Nu)] + toluene | -5.8 |

Prediction of Spectroscopic Signatures for Experimental Validation

Computational methods are invaluable for predicting spectroscopic properties, which serve as fingerprints for identifying and characterizing molecules in experimental settings. Time-Dependent DFT (TD-DFT) and other ab initio methods can accurately calculate NMR, IR, and UV-Vis spectra. scispace.com

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations would reveal the extent of electronic perturbation in the toluene ring upon coordination to the [ZnI]⁺ cation, manifesting as shifts in the proton and carbon signals compared to free toluene. Such predictions are crucial for confirming the formation of the complex in solution. researchgate.netnih.gov

Similarly, vibrational frequencies corresponding to IR spectroscopy can be computed. Key vibrational modes, such as the Zn-I stretch and the vibrational modes of the coordinated toluene, can be identified. The calculated spectrum can be compared directly with experimental data to validate the computationally determined structure. Studies on related zinc complexes show that TD-DFT calculations can reliably reproduce experimental UV-Vis absorption spectra, helping to assign electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands. uwa.edu.au

| Spectroscopic Property | Predicted Value | Method | Comment |

|---|---|---|---|

| ¹H NMR (δ, ppm, aromatic) | 7.3-7.8 | DFT/GIAO | Downfield shift relative to free toluene (7.2-7.3 ppm) indicates electron withdrawal by [ZnI]⁺. |

| ¹³C NMR (δ, ppm, C-ipso) | ~145 | DFT/GIAO | Significant shift of the carbon atom directly interacting with the zinc center. |

| IR Frequency (ν, cm⁻¹) | ~180 | DFT | Corresponds to the Zn-I stretching frequency. |

| UV-Vis (λ_max, nm) | ~285 | TD-DFT | Aromatic π → π* transition, slightly red-shifted from free toluene. |

Molecular Dynamics Simulations of Solution-Phase Behavior and Aggregation Phenomena

While gas-phase calculations provide fundamental insights, the behavior of charged species like [ZnI(toluene)]⁺ is profoundly influenced by the solvent. Ab initio molecular dynamics (AIMD) simulations, where forces are calculated "on-the-fly" using quantum mechanics, are essential for accurately modeling the system in solution. chemrxiv.orgmdpi.com Such simulations explicitly account for the dynamic interactions between the complex and solvent molecules. researchgate.netnih.gov

An AIMD simulation of [ZnI(toluene)]⁺ in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) would reveal the structure of the solvation shells around the complex. chemrxiv.org Analysis of radial distribution functions (RDFs) would show the preferred distances and coordination numbers of solvent molecules around the zinc center and the toluene ligand. Furthermore, MD simulations can explore the potential for aggregation. By calculating the potential of mean force (PMF) between two or more complex cations, one can determine the thermodynamic favorability of forming dimers or larger clusters in solution, which can significantly impact reactivity. researchgate.netamanote.comsemanticscholar.org

| Simulation Parameter | Typical Value/Setting | Information Gained |

|---|---|---|

| System | 1 [ZnI(toluene)]⁺ ion, ~200 THF molecules | Models behavior in a common organic solvent. |

| Simulation Time | 50-100 ps | Allows for sampling of local solvent dynamics and conformations. |

| Analysis | Radial Distribution Functions (RDFs) | Reveals the structure of the first and second solvation shells. |

| Analysis | Coordination Number Analysis | Determines the average number of solvent molecules directly interacting with the zinc ion. |

Computational Design of Novel Ligand Architectures for Enhanced Reactivity

Computational chemistry enables the in silico design and screening of new ligands to tune the properties of a metal complex for a specific application, such as catalysis. nih.govrsc.org For the [ZnI]⁺ moiety, computational methods can be used to design novel arene-based or other ligands that enhance its stability, solubility, or catalytic activity. acs.org

The process begins by creating a virtual library of candidate ligands, for example, by modifying the substituents on the toluene ring (e.g., adding electron-donating or electron-withdrawing groups) or by exploring entirely different ligand scaffolds. DFT calculations are then performed to determine the binding energy of each ligand to the [ZnI]⁺ fragment. A stronger binding energy suggests a more stable complex. Beyond stability, electronic properties are crucial. For instance, the Lewis acidity of the zinc center can be quantified by calculating the electrostatic potential or the charge on the zinc atom. A ligand that increases the Lewis acidity might render the complex a more effective catalyst for certain reactions. This high-throughput screening allows for the rapid identification of promising new ligand architectures before committing to challenging and resource-intensive laboratory synthesis. nih.govbiorxiv.org

| Ligand | Binding Energy (kcal/mol) | Calculated Charge on Zn | Predicted Effect |

|---|---|---|---|

| Benzene (B151609) | -18.5 | +0.45 | Baseline reference. |

| Toluene | -20.1 | +0.43 | Slightly increased stability due to methyl group. |

| Hexamethylbenzene | -28.4 | +0.38 | Significantly enhanced stability; reduced Lewis acidity. |

| Trifluoromethylbenzene | -15.3 | +0.51 | Decreased stability; significantly enhanced Lewis acidity. |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.orgpaperpublications.orgyale.edu The future synthesis and application of Iodozinc(1+);methylbenzene should be guided by these principles to ensure sustainability.

Key areas for green chemistry research in this context would include:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product. pnas.org This would involve minimizing the formation of byproducts.

Use of Safer Solvents: While methylbenzene (toluene) is part of the compound's structure, its use as a bulk solvent in synthesis and applications should be evaluated against greener alternatives. Research into solvent-free synthesis or the use of more benign solvents would be a valuable pursuit. pnas.orgchemistrytalk.org

Catalytic versus Stoichiometric Reagents: Future applications should aim to use this compound in catalytic amounts rather than as a stoichiometric reagent to reduce waste. paperpublications.orgyale.edusolubilityofthings.com

Energy Efficiency: Synthetic methods should be designed to be energy-efficient, for instance, by operating at ambient temperature and pressure. yale.edusolubilityofthings.com

Renewable Feedstocks: Investigating the synthesis of the organic ligand (methylbenzene) from renewable resources could enhance the compound's green credentials. yale.edu

| Green Chemistry Principle | Relevance to this compound |

|---|---|

| Prevention of Waste | Designing syntheses with high yields and minimal byproducts. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |

| Designing Safer Chemicals | Ensuring the final compound has minimal toxicity while maintaining function. |

| Safer Solvents and Auxiliaries | Minimizing or replacing hazardous solvents like toluene (B28343) where possible. |

| Design for Energy Efficiency | Conducting synthesis at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing the methylbenzene ligand from renewable biological sources. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps in the synthesis. |

| Catalysis | Utilizing the compound as a catalyst rather than a stoichiometric reagent. |

| Design for Degradation | Ensuring the compound breaks down into benign products after use. |

| Real-time Analysis for Pollution Prevention | Developing analytical methods to monitor and control hazardous substance formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms that minimize the potential for accidents. |

Exploration of Role in Main-Group and Transition Metal Synergistic Catalysis

The concept of synergistic catalysis, where two or more different catalysts work in concert to promote a chemical transformation, has led to the development of highly efficient and selective reactions. researchgate.net A particularly promising area is the synergy between main-group metals and transition metals. mdpi.comnih.govresearchgate.net In such systems, the main-group element can act as a Lewis acid to activate a substrate, while the transition metal engages in the primary catalytic cycle.

Future research could explore the role of the cationic zinc center in this compound as a Lewis acid co-catalyst in conjunction with various transition metal catalysts. nih.govrsc.org The electrophilic nature of the [ZnI(toluene)]+ cation could be harnessed to activate substrates containing Lewis basic sites, such as carbonyls or imines, making them more susceptible to nucleophilic attack or other transformations mediated by a transition metal complex.

Potential research questions in this area include:

Can this compound enhance the activity and/or selectivity of transition metal-catalyzed cross-coupling reactions?

Could this compound be used in synergistic catalytic systems for polymerization reactions?

How does the coordination of toluene influence the Lewis acidity of the zinc center and its effectiveness as a co-catalyst?

| Transition Metal Catalyst | Potential Role of this compound (as a Lewis Acid) | Potential Reaction Type |

|---|---|---|

| Palladium Complex | Activation of carbonyl compounds for subsequent cross-coupling. | Carbonyl-ene reactions, allylic alkylations. |

| Nickel Complex | Activation of substrates for reductive coupling reactions. | Reductive coupling of aldehydes and alkynes. |

| Rhodium Complex | Directing group assistance and substrate activation. | C-H activation and functionalization. |

| Copper Complex | Enhancing the electrophilicity of substrates. | Asymmetric additions to imines or carbonyls. |

Design of Heterogeneous Catalysts Incorporating this compound Motifs

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes. nih.gov The immobilization of well-defined organometallic complexes onto solid supports is a powerful strategy for creating "single-site" heterogeneous catalysts that combine the benefits of both catalytic domains. acs.org

A promising avenue of research would be the design and synthesis of heterogeneous catalysts that incorporate the this compound motif. This could be achieved by anchoring the cationic zinc species onto a solid support, such as:

Inorganic Oxides: Silica, alumina, or titania could be functionalized with ligands that can coordinate to the zinc center, thereby immobilizing it on the surface.

Polymers: Polymeric supports with appropriate functional groups could also be used to tether the zinc complex.

Metal-Organic Frameworks (MOFs): The zinc cation could potentially be incorporated into the nodes or pores of a MOF structure.

These heterogeneous catalysts could then be tested in a variety of organic transformations, with a focus on reactions where Lewis acidity is key. The stability and reusability of these catalysts would be critical parameters to evaluate.

Investigation of Potential in Materials Science (e.g., electronic or optical properties)

Hybrid organic-inorganic materials are of significant interest due to their tunable properties and potential applications in various technologies. researchgate.net Zinc-based hybrid compounds, in particular, are being explored for their electronic and optical properties. researchgate.net Many of these materials exhibit wide band gaps and high absorbance in the ultraviolet (UV) region. researchgate.net

Future research could focus on the synthesis and characterization of new materials incorporating the this compound cation. These materials could take the form of crystalline solids, thin films, or nanoparticles. Key properties to investigate would include:

Electronic Properties: The band gap, conductivity, and charge transport properties of these materials could be measured to assess their potential for use in electronic devices such as transistors or sensors.

Optical Properties: The absorption and emission spectra of the materials could reveal interesting photophysical behavior, potentially leading to applications in UV detectors, light-emitting diodes (LEDs), or as components in solar cells. aip.orgstmjournals.comaip.orgmdpi.com

The presence of the heavy iodide atom and the aromatic toluene ligand in the structure of this compound could lead to unique electronic and optical properties compared to other zinc-based materials.

| Property | Potential Application | Rationale based on Zinc Compounds |

|---|---|---|

| Wide Band Gap | Transparent conductors, UV-A and UV-B absorbers. | Many zinc oxide and zinc-based hybrid materials are wide-bandgap semiconductors. mdpi.com |

| Photoluminescence | LEDs, sensors, bio-imaging. | Doping zinc-based materials can tune their photoluminescent properties. |

| Photoconductivity | UV photodetectors, optical switches. | Zinc oxide is known for its strong UV photoresponse. mdpi.com |

| Piezoelectricity | Sensors, actuators, energy harvesting. | Wurtzite zinc oxide is a well-known piezoelectric material. |

Q & A

Q. Why do methylbenzene-nitrobenzene mixtures exhibit both synergistic and additive toxicity effects across studies?

- Answer : Variability arises from differences in exposure duration and cell lines. Standardize assays (e.g., 48-hour LC₅₀ tests) and use isobolographic analysis to quantify interaction thresholds .

Tables for Key Data

| Interaction Type | M Value | Additive Index (AI) | Example Mixture |

|---|---|---|---|

| Synergistic | < 0.8 | > 0.5 | Methylbenzene + 1,4-dimethylbenzene |

| Antagonistic | > 1.2 | < -0.5 | Nitrobenzene + 1,3-methylbenzene |

| Additive | 1.0 ± 0.2 | -0.5 ≤ AI ≤ 0.5 | Chlorobenzene + Benzene |

| Data adapted from binary substituted benzene toxicity studies . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.